2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
Description
2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic compound featuring a cyclopenta-thieno-pyrimidine core linked via a thioether bridge to an acetamide group substituted with a 3-phenyl-1,2,4-thiadiazole moiety. The thiadiazole substituent, a common pharmacophore in medicinal chemistry, may enhance binding affinity to biological targets through hydrogen bonding and π-π interactions.
Propriétés
IUPAC Name |
N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS3/c25-14(22-19-23-16(24-28-19)11-5-2-1-3-6-11)9-26-17-15-12-7-4-8-13(12)27-18(15)21-10-20-17/h1-3,5-6,10H,4,7-9H2,(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFALUAXOVTACI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Electronic Comparisons
The target compound’s properties are influenced by its unique substitution pattern. Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Structural Analogs
Electronic and Bioactivity Considerations
- Thio vs.
- Thiadiazole vs. Piperazine Substituents : The 3-phenyl-thiadiazole group may offer stronger π-stacking interactions than the piperazine in ’s analog, which could influence solubility and target selectivity .
- Structural Geometry: While isoelectronic principles suggest similarities between cyclopenta-thieno-pyrimidine and thiazolo-pyrimidine cores (), divergent bioactivities may arise from differences in ring geometry and substituent bulk .
Q & A
Q. What are the standard synthetic routes for 2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide?
The synthesis typically involves nucleophilic substitution reactions. For example, the thiol group of the cyclopenta-thienopyrimidine core reacts with a chloroacetamide intermediate. Key reagents include sodium bicarbonate (NaHCO₃) and sodium iodide (NaI), which act as catalysts or bases to promote the reaction (e.g., in similar compounds, yields reached 30–53% under optimized conditions) .
Q. How is the compound characterized for structural integrity and purity?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 2.43–3.18 ppm for CH₂ groups in cyclopenta rings) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., m/z 326.0 [M+H]⁺ in analogs) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Temperature control : Reactions under reflux (e.g., 80–100°C) improve kinetics .
- Catalyst screening : NaI or phase-transfer catalysts accelerate thioether formation .
- Purification : Gradient elution in column chromatography or recrystallization in ethanol improves purity .
Q. Example optimization data :
| Parameter | Effect on Yield |
|---|---|
| NaHCO₃ concentration | ↑ Yield by 15% |
| Reaction time (24h) | ↑ Purity by 20% |
Q. How to design biological assays to evaluate its anti-proliferative or enzyme-inhibitory activity?
- Cell-based assays : Use pancreatic or cancer cell lines (e.g., MIA PaCa-2) with MTT assays to measure IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) .
- Controls : Include structurally similar analogs (e.g., thienopyrimidine derivatives) to benchmark activity .
Q. Assay design considerations :
- Dose-response curves : Test concentrations from 1 nM to 100 µM.
- Statistical validation : Triplicate experiments with p < 0.05 significance .
Q. How to analyze structure-activity relationships (SAR) for this compound?
SAR studies compare analogs with modifications to:
- Thienopyrimidine core : Impact of substituents (e.g., methyl vs. ethyl groups) on bioactivity .
- Thiadiazole moiety : Role of phenyl vs. heteroaromatic groups in target binding .
Q. Example SAR table :
| Analog Structure | Bioactivity (IC₅₀, µM) | Key Feature |
|---|---|---|
| Parent compound | 0.8 | Thiadiazole-phenyl |
| Thienopyrimidine Derivative A | 5.2 | Simplified core |
| Oxadiazole Compound B | >10 | Lacks thienopyrimidine |
Data suggest the thienopyrimidine-thiadiazole combination is critical for potency .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Validate protocols using reference compounds (e.g., staurosporine as a kinase inhibitor control) .
- Structural verification : Re-analyze compound purity via NMR and MS to rule out degradation .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding site variations due to structural modifications .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions .
- Molecular dynamics simulations : Assess stability of ligand-target complexes (e.g., 100 ns simulations in GROMACS) .
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